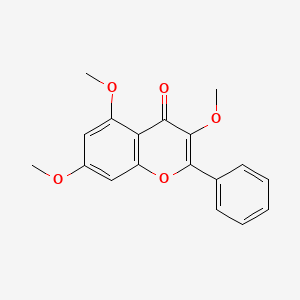

3,5,7-Trimethoxyflavone

概述

准备方法

MRS928 可由葛根素和硫酸二甲酯合成。 该反应涉及在丙酮中与碳酸钾一起加热 4 小时 . 该反应的产率约为 67%

科学研究应用

MRS928 具有广泛的科学研究应用:

化学: 它被用作各种化学研究中的参考化合物。

生物学: MRS928 被研究用于其作为植物代谢产物的作用及其潜在的生物活性。

医学: 研究正在进行以探索 MRS928 的潜在治疗应用,特别是在其生物活性方面。

作用机制

MRS928 的作用机制涉及其与各种分子靶点的相互作用。作为一种生物活性化合物,它可能会影响与代谢和应激反应相关的细胞途径。 对它具体分子靶点和途径的详细研究有限 .

相似化合物的比较

MRS928 与其他黄酮类化合物相似,例如:

葛根素: MRS928 衍生自的母体化合物。

槲皮素: 另一种具有类似生物活性的黄酮类化合物。

山奈酚: 具有可比生物活性的黄酮类化合物。

MRS928 由于其特定的甲氧基取代而独一无二,这可能会影响其生物活性和化学性质 .

如果您还有其他问题或需要更多详细信息,请随时提问!

生物活性

3,5,7-Trimethoxyflavone is a flavonoid compound primarily isolated from Kaempferia parviflora, a traditional medicinal plant known for its various health benefits. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and potential therapeutic effects.

- Molecular Formula :

- Molecular Weight : 312.32 g/mol

- CAS Number : 26964-29-4

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the secretion of matrix metalloproteinase-1 (MMP-1), a key enzyme involved in extracellular matrix degradation. This inhibition occurs in human dermal fibroblasts stimulated by tumor necrosis factor-alpha (TNF-α), which is associated with inflammatory responses.

- MMP-1 Inhibition : Treatment with this compound significantly reduced MMP-1 secretion levels compared to controls. At concentrations of 50 µM and 100 µM, MMP-1 secretion was suppressed to approximately 1.99-fold and 1.76-fold of the control levels respectively (p < 0.01) .

Antioxidant Activity

The compound also demonstrates antioxidant activity by reducing intracellular reactive oxygen species (ROS) levels in TNF-α-stimulated fibroblasts. This effect is crucial for protecting cells from oxidative stress.

- ROS Reduction : Treatment with this compound resulted in a marked decrease in ROS accumulation, indicating its potential to mitigate oxidative damage .

Cytokine Suppression

Additionally, this compound has been shown to suppress the expression of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and IL-8 in stimulated fibroblasts.

- Cytokine Levels : After TNF-α stimulation, IL-1β mRNA expression increased significantly; however, treatment with the flavonoid suppressed this increase by up to 4.16-fold at a concentration of 50 µM (p < 0.01) .

Research Findings and Case Studies

A study published in Antioxidants highlighted the protective effects of this compound on human dermal fibroblasts subjected to inflammatory conditions. The findings included:

| Parameter | Control | 50 µM Treatment | 100 µM Treatment |

|---|---|---|---|

| MMP-1 Secretion (ng/mL) | 21.13 | 12.59 | 15.65 |

| IL-1β Expression (fold change) | 10.45 | 4.16 | 3.08 |

| ROS Accumulation | High | Low | Very Low |

These results indicate that higher concentrations of this compound lead to more significant reductions in both MMP-1 secretion and pro-inflammatory cytokine expression .

属性

IUPAC Name |

3,5,7-trimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-9-13(21-2)15-14(10-12)23-17(18(22-3)16(15)19)11-7-5-4-6-8-11/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTHKWVPSIGKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181461 | |

| Record name | Chromen-4-one, 3,5,7-trimethoxy-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26964-29-4 | |

| Record name | 3,5,7-Trimethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26964-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromen-4-one, 3,5,7-trimethoxy-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026964294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromen-4-one, 3,5,7-trimethoxy-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,7-trimethoxy-2-phenyl-4H-chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of 3,5,7-trimethoxyflavone and what plant is it commonly found in?

A1: this compound is a natural flavonoid compound found in Kaempferia parviflora, commonly known as black ginger. It is a tropical medicinal plant traditionally used in Southeast Asia for various ailments. [, , , , ]

Q2: How does this compound exert its anti-inflammatory effects?

A2: Studies suggest that this compound inhibits an early step in the high-affinity IgE receptor signaling cascade, leading to suppressed degranulation and reduced production of inflammatory mediators in rat basophilic leukemia cells. This mechanism appears distinct from intracellular calcium release and protein kinase C activation. []

Q3: How does this compound protect skin cells from damage?

A3: Research shows that this compound safeguards human dermal fibroblasts by:

- Suppressing MMP-1: It significantly inhibits the expression and secretion of matrix metalloproteinase-1 (MMP-1) induced by tumor necrosis factor-alpha (TNF-α). []

- Reducing Oxidative Stress: It mitigates excessive reactive oxygen species (ROS) production. []

- Modulating Signaling Pathways: It suppresses the overactivation of mitogen-activated protein kinases (MAPKs), Akt, and cyclooxygenase-2 (COX-2) while enhancing heme oxygenase-1 (HO-1) expression. []

- Inhibiting Pro-inflammatory Cytokine Production: It reduces the expression of interleukin (IL)-1β, IL-6, and IL-8. []

Q4: Could this compound be useful in treating bacterial infections?

A4: Research suggests that this compound exhibits synergistic antibacterial effects when combined with gentamicin against carbapenem-resistant Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. This synergistic activity could be promising for combating antibiotic resistance. []

Q5: Does the position of the methoxy group on the flavonoid structure affect its activity?

A5: Yes, the structure-activity relationship studies indicate that the presence of a methoxy group at the C-5 position in methoxyflavones plays a crucial role in their anti-melanogenic activity. []

Q6: How does this compound impact melanin production?

A6: Studies in B16F10 mouse melanoma cells demonstrate that this compound significantly inhibits tyrosinase activity, a key enzyme involved in melanin synthesis. Consequently, it effectively reduces melanin content in these cells, suggesting potential as an anti-melanogenic agent. []

Q7: Are there other biological activities associated with this compound?

A7: Yes, this compound has shown potent antiplasmodial activity against the Plasmodium falciparum strain K1. [] Additionally, it displays inhibitory effects on xanthine oxidase, an enzyme involved in oxidative stress and inflammation. []

Q8: Can this compound be chemically modified to create other potentially useful compounds?

A8: Yes, researchers have successfully synthesized 5,6,7-trihydroxy-3-methoxyflavones from 6-hydroxy-3,5,7-trimethoxyflavones using selective O-alkylation and dealkylation reactions. This method provides a route for creating structurally related compounds with potentially different biological activities. []

Q9: How is this compound metabolized in the human body?

A9: Studies using the human gut bacterium Blautia sp. MRG-PMF1 reveal that this compound undergoes demethylation, ultimately converting to chrysin. This bacterial strain demonstrates a specific demethylation pattern, generally following the order: C-7 > C-4' ≈ C-3' > C-5 > C-3. [] This information helps understand how the compound is metabolized and potentially contributes to its overall effects.

Q10: What analytical techniques are used to identify and quantify this compound?

A10: Researchers commonly employ techniques like high-performance liquid chromatography (HPLC), often coupled with photodiode array detection (PDA) or mass spectrometry (MS), to analyze and quantify this compound in plant extracts and biological samples. [, , , ]

Q11: Are there different types of Kaempferia parviflora, and do they differ in their this compound content?

A11: Yes, Kaempferia parviflora exists in two main types: red-leaf and green-leaf. Quantitative analysis reveals that the green-leaf type generally contains higher amounts of this compound compared to the red-leaf type. []

Q12: Are there any studies on the physical and chemical properties of this compound?

A12: Yes, studies have investigated the fluorescence quenching of this compound by inorganic ions in aqueous solutions. [] Furthermore, research has explored the impact of acidity on the absorption and fluorescence spectra of this compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。